molecular formula C11H21NO B1491043 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane CAS No. 2090268-27-0

4-(Ethoxymethyl)-2-azaspiro[4.4]nonane

Cat. No. B1491043
CAS RN: 2090268-27-0
M. Wt: 183.29 g/mol
InChI Key: UFRJMCIEINUFGQ-UHFFFAOYSA-N
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Description

“4-(Ethoxymethyl)-2-azaspiro[4.4]nonane” is a complex organic compound. It’s a derivative of spiro[4.4]nonane , a class of compounds that have been studied for their various biological activities .


Synthesis Analysis

The synthesis of spiro[4.4]nonane derivatives has been reported in the literature . Efficient methods have been developed for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, which are structurally similar to "this compound" .

Scientific Research Applications

Synthesis of Chiral Intermediates

The compound 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane serves as a key intermediate in the enantioselective synthesis of related chiral compounds. For instance, it is crucial in the synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal, a pivotal chiral relay in creating (-)-cephalotaxine. This synthesis showcases the strategic use of the Curtius rearrangement to install a nitrogen substituent with high stereochemical fidelity, demonstrating the compound's utility in constructing complex molecular architectures with precise chiral control J. D'angelo et al., 2005.

Development of Multifunctional Spiro Dilactones

The versatility of this compound extends to the synthesis of triazole-containing spiro dilactones. Efficient preparation methods from related ethoxycarbonyl compounds and subsequent conversion to azidomethyl followed by click reactions demonstrate its role in creating multifunctional spiro dilactones. These compounds are notable for their nearly quantitative yields, underlining the efficiency and applicability of the compound in synthesizing structurally diverse and functionally rich molecules T. Ghochikyan et al., 2016.

Electrolytic Ethoxylation Applications

In electrochemical synthesis, this compound derivatives have been generated through the electrolysis of γ-furylalkanols in ethanol, resulting in compounds within the 2-ethoxy-1,6-dioxaspiro[4.4]-3-nonene series. This process highlights the compound's role in facilitating intramolecular alkoxylation reactions, further expanding its utility in synthetic organic chemistry for generating cyclic compounds with potential for further functionalization I. A. Markushina et al., 1970.

Anticonvulsant Activity Studies

The structure of this compound and its derivatives has been extensively studied for anticonvulsant properties. Research focusing on analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione has revealed significant anti-electroshock seizure activities. These studies not only provide insights into the compound's potential therapeutic applications but also contribute to understanding structure-activity relationships in anticonvulsant drug development V. Farrar et al., 1993.

Biochemical Analysis

Biochemical Properties

4-(Ethoxymethyl)-2-azaspiro[4.4]nonane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound may bind to certain receptor proteins, modulating their signaling pathways and downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades . These changes can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, this compound can activate or inhibit receptor proteins by binding to their ligand-binding domains, thereby modulating their signaling activity . These interactions can lead to changes in gene expression, enzyme activity, and other cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and enzyme activity . These long-term effects are particularly relevant in in vitro and in vivo studies, where the sustained presence of this compound can impact experimental outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. For example, low doses of this compound have been shown to modulate enzyme activity and gene expression without causing toxicity . In contrast, high doses of this compound can result in toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion to more hydrophilic metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion from the body . The involvement of this compound in these metabolic pathways can influence metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound can interact with intracellular binding proteins, which facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production . The subcellular localization of this compound is therefore a key factor in determining its biological effects.

properties

IUPAC Name

4-(ethoxymethyl)-2-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-2-13-8-10-7-12-9-11(10)5-3-4-6-11/h10,12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRJMCIEINUFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CNCC12CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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